5-bromo-1H-indole-3-sulfonyl chloride
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Overview
Description
5-bromo-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a sulfonyl chloride group at the 3rd position, and an indole ring structure. It is widely used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 5-bromo-1h-indole-3-sulfonyl chloride, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-3-sulfonyl chloride typically involves the bromination of indole derivatives followed by sulfonylation. One common method is the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromoindole is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different indole derivatives.
Coupling Reactions: The bromine atom at the 5th position can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Coupled Products: Formed by coupling reactions involving the bromine atom.
Scientific Research Applications
5-bromo-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various indole derivatives and heterocyclic compounds.
Biology: Employed in the study of biological processes and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a sulfonyl chloride group.
5-bromo-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group at the 2nd position.
5-bromo-1H-indole-3-acetic acid: Similar structure but with an acetic acid group at the 3rd position.
Uniqueness
5-bromo-1H-indole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various functionalized indole derivatives and other heterocyclic compounds.
Properties
IUPAC Name |
5-bromo-1H-indole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAINRUXOJMJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2086186-32-3 |
Source
|
Record name | 5-bromo-1H-indole-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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